N-Methylanthranilic acid
Overview
Description
N-Methylanthranilic acid is an aromatic amino acid that is anthranilic acid in which one of the hydrogens attached to the nitrogen is substituted by a methyl group .
Synthesis Analysis
A general strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes has been proposed. This involves labeling carbohydrates with N-methyl-anthranilic acid at the anomeric position . Another process for preparing pure N-methyl-anthranilic acid methylester involves methylating anthranilic acid in an aqueous medium .Molecular Structure Analysis
The molecular structure of N-Methylanthranilic acid consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .Chemical Reactions Analysis
N-Methylanthranilic acid is involved in various chemical reactions. For instance, it has been found that ingestion of methyl N-methylanthranilate is followed promptly by de-esterification with the urinary elimination principally of the N-methylated acid .Scientific Research Applications
Application in Anti-Inflammatory Drug Delivery
Specific Scientific Field
Summary of the Application
N-Methylanthranilic acid (MA) has been used as a model for a hydrophobic anti-inflammatory drug in the development of fucoidan-based PEGylated PLGA nanoparticles (NPs) .
Methods of Application
The NPs were developed via the formation of a fucoidan aqueous coating surrounding PEGylated PLGA NPs. The optimum formulation composed of fucoidan:m-PEG-PLGA (1:0.5 w/w) with particle size (365 ± 20.76 nm), zeta potential (−22.30 ± 2.56 mV), % entrapment efficiency (85.45 ± 7.41), drug loading (51.36 ± 4.75 µg/mg of NPs), % initial burst (47.91 ± 5.89), and % cumulative release (102.79 ± 6.89) .
Results or Outcomes
The in vivo study showed that the average weight of the paw edema was significantly lowered (p ≤ 0.05) by treatment with the optimum formulation. Moreover, cyclooxygenase-2 and tumor necrosis factor-alpha immunostaining were decreased in the treated group compared to the other groups. The levels of prostaglandin E2, nitric oxide, and malondialdehyde were significantly reduced (p ≤ 0.05) in the treated group .
Application in Metal Anthranilate Complexes
Specific Scientific Field
Summary of the Application
Anthranilic acid can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
Methods of Application
Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility .
Results or Outcomes
Co (II) complex and Cu (II) complex showed high catalytic activity for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP). Ag (I) complex showed the best activity against the pathogens that were tested namely clinically important bacteria S. aureus, P. aeroginosa and E. coli, commercially important fungi F. solani and A. niger and J 2 root-knot nematodes M. javanica .
Application in Biosynthesis of Phytohormones
Specific Scientific Field
Summary of the Application
N-Methylanthranilic acid is involved in the biosynthesis of phytohormones and their precursors .
Methods of Application
The compound is used in the metabolic pathways of plants, yeast, and bacteria, where it acts as a precursor to L-tryptophan .
Results or Outcomes
The production of phytohormones, which are essential for plant growth and development, is stimulated by N-Methylanthranilic acid .
Application in Analgesic Activity
Specific Scientific Field
Summary of the Application
N-Methylanthranilic acid, also known as MMA, can be isolated from citrus fruits and has potential analgesic activity .
Methods of Application
MMA was used to detect the metabolic levels of MMA in rat liver .
Results or Outcomes
The study suggested that MMA could potentially be used as an analgesic, although further research is needed to confirm this .
Application in Insect Attraction
Specific Scientific Field
Summary of the Application
Esters of anthranilic acid, mainly methyl anthranilate, are well-known floral attractants for several insects .
Methods of Application
The compound is used in the formulation of insect attractants, which are used in pest management strategies .
Results or Outcomes
The use of these attractants has been shown to be effective in attracting hymenopterans, coleopterans, dipterans, and thrips .
Application in Bird Control
Specific Scientific Field
Summary of the Application
N-Methylanthranilic acid, also known as Methyl Anthranilate (MA), has an aversive effect on birds and is often used as a bird repellent in agriculture and airports .
Methods of Application
MA is sprayed in areas where birds pose a risk. In agriculture, it is sprayed on crops to protect them from bird damage. At airports, it is used to disperse bird flocks from the vicinity, mitigating bird strike hazards .
Results or Outcomes
The use of MA as a bird repellent is both effective and environmentally friendly as it does not harm the birds or other wildlife .
Application in Flavor and Fragrance Industry
Specific Scientific Field
Summary of the Application
Given its fruity, grape-like odor, Methyl Anthranilate finds extensive use in the flavor and fragrance industry .
Methods of Application
In the flavor industry, it is commonly used to recreate the flavor of grapes, cherries, and strawberries in food and beverage products. It’s also a vital component in the manufacturing of bubble gum and candy flavors . In the fragrance industry, with its pleasant and long-lasting fragrance, MA is used in the formulation of a variety of perfumes and body lotions. It also lends its scent to home care products like detergents and air fresheners .
Safety And Hazards
properties
IUPAC Name |
2-(methylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBPWMAQDVZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059491 | |
Record name | Benzoic acid, 2-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 20 °C | |
Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Methylanthranilic acid | |
CAS RN |
119-68-6 | |
Record name | N-Methylanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylanthranilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3782 | |
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Record name | Benzoic acid, 2-(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.949 | |
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Record name | N-METHYLANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPB2514IUJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 179 °C | |
Record name | 2-(Methylamino)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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